4-(5-Iodo-3-methylpyridin-2-yl)morpholine
CAS No.: 1704064-37-8
VCID: VC2748901
Molecular Formula: C10H13IN2O
Molecular Weight: 304.13 g/mol
* For research use only. Not for human or veterinary use.

Description |
4-(5-Iodo-3-methylpyridin-2-yl)morpholine is a heterocyclic compound that combines a morpholine ring with a 5-iodo-3-methylpyridine moiety. This unique structure places it among heterocyclic compounds, which are organic compounds containing at least one atom in a ring structure that is not carbon. The presence of iodine in the pyridine ring enhances its reactivity and potential applications in medicinal chemistry. Synthesis MethodsThe synthesis of 4-(5-Iodo-3-methylpyridin-2-yl)morpholine typically involves palladium-catalyzed cross-coupling techniques. These methods are widely used in organic synthesis to form carbon-carbon bonds and often utilize arylboronic acids and halogenated pyridines as starting materials. Key Steps in Synthesis:
Biological and Medicinal ApplicationsDerivatives of similar pyridine structures have shown significant biological activity, suggesting potential therapeutic applications. Modifications on these structures can lead to varied biological activities, highlighting their importance in drug design. Potential Applications:
Research Findings and Future DirectionsResearch on 4-(5-Iodo-3-methylpyridin-2-yl)morpholine and its analogs is ongoing, with a focus on understanding their molecular interactions and potential applications in medicine. Future studies may explore the compound's role in modulating biological pathways and its potential as a lead compound for drug development. Current Challenges:
|
---|---|
CAS No. | 1704064-37-8 |
Product Name | 4-(5-Iodo-3-methylpyridin-2-yl)morpholine |
Molecular Formula | C10H13IN2O |
Molecular Weight | 304.13 g/mol |
IUPAC Name | 4-(5-iodo-3-methylpyridin-2-yl)morpholine |
Standard InChI | InChI=1S/C10H13IN2O/c1-8-6-9(11)7-12-10(8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3 |
Standard InChIKey | KOXPSUFTAKJXJZ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CN=C1N2CCOCC2)I |
Canonical SMILES | CC1=CC(=CN=C1N2CCOCC2)I |
PubChem Compound | 91758971 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume